molecular formula C16H23ClN2O B162116 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide CAS No. 759397-79-0

2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide

Cat. No.: B162116
CAS No.: 759397-79-0
M. Wt: 294.82 g/mol
InChI Key: ZEXNERUNUXHAFO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, also known as AH-7921, is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, including analgesia, euphoria, and respiratory depression .

Mode of Action

AH-7921 acts as an agonist at the μ-opioid receptor . This means it binds to the receptor and activates it, mimicking the action of natural opioids. This activation leads to a series of intracellular events, including inhibition of adenylate cyclase, decreased cAMP production, and inhibition of voltage-gated Ca²⁺ channels . These changes result in decreased neuronal excitability and neurotransmitter release .

Biochemical Pathways

The activation of the μ-opioid receptor by AH-7921 triggers the opioid signaling pathway . This pathway involves several downstream effects, including the release of endorphins, enkephalins, and dynorphins, which are natural pain-relieving molecules . The activation of the μ-opioid receptor also leads to hyperpolarization of neurons, which reduces the perception of pain .

Pharmacokinetics

Like other opioids, it is likely to be absorbed well orally and distributed throughout the body, particularly to the central nervous system . It is likely metabolized in the liver and excreted in the urine .

Result of Action

The activation of the μ-opioid receptor by AH-7921 results in analgesia , or pain relief . Other effects can include relaxation, euphoria, and respiratory depression . Misuse of ah-7921 can lead to non-fatal and fatal intoxications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AH-7921. For example, the presence of other drugs can affect its metabolism and action . Additionally, genetic factors can influence individual responses to the drug . The storage temperature of the drug can also affect its stability, with a recommended storage temperature of 28°C .

Biochemical Analysis

Biochemical Properties

2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with opioid receptors, particularly the μ-opioid receptor, where it acts as an agonist . This interaction is crucial as it influences the compound’s analgesic properties. Additionally, the compound’s interaction with other proteins and enzymes involved in metabolic pathways can affect its overall biochemical activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with opioid receptors can lead to changes in cell signaling pathways that regulate pain perception and response . Furthermore, the compound’s impact on gene expression can alter the production of proteins involved in cellular metabolism, thereby affecting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the μ-opioid receptor, leading to its activation and subsequent analgesic effects . This binding interaction involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-receptor complex. Additionally, the compound may inhibit or activate other enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its degradation can lead to the formation of inactive metabolites . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits analgesic effects similar to those of morphine . At higher doses, it can cause toxic or adverse effects, including respiratory depression and potential overdose . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation, leading to the formation of metabolites that can be excreted . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, leading to its accumulation in target tissues . This distribution pattern is crucial for its pharmacological effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.

Chemical Reactions Analysis

AH 8533 undergoes various chemical reactions typical of benzamide derivatives. These reactions include:

    Reduction: The compound may undergo reduction reactions, particularly at the amide functional group.

    Substitution: AH 8533 can participate in substitution reactions, especially at the chloro-substituted benzene ring.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

AH 8533 is structurally similar to other benzamide derivatives and opioids. Some similar compounds include:

AH 8533 is unique due to its specific chemical structure and its use as an analytical reference standard in forensic applications .

Properties

IUPAC Name

2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-19(2)16(10-6-3-7-11-16)12-18-15(20)13-8-4-5-9-14(13)17/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXNERUNUXHAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301342410
Record name 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

759397-79-0
Record name 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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